2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
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Overview
Description
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with a phenyl group at the 5-position, a methyl group at the 6-position, and an acetohydrazide moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide typically involves the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or dimethylformamide dimethylacetal (DMF-DMA) to form thieno[2,3-d]pyrimidin-4-ones.
Introduction of the Phenyl and Methyl Groups: The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Acetohydrazide Moiety: The final step involves the reaction of the thienopyrimidine derivative with hydrazine hydrate to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The acetohydrazide moiety can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted acetohydrazides .
Scientific Research Applications
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It binds to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound affects various cellular pathways, including those involved in inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide can be compared with other similar compounds, such as:
2-{6-ethyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetohydrazide: This compound has an ethyl group instead of a methyl group at the 6-position.
2-{6-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propionic acid: This compound has a propionic acid moiety instead of an acetohydrazide moiety.
4-chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine: This compound has a chloro group at the 4-position instead of an oxo group.
These similar compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-12(10-5-3-2-4-6-10)13-14(22-9)17-8-19(15(13)21)7-11(20)18-16/h2-6,8H,7,16H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBQYXUDJYIADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)NN)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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